Cas no 5897-76-7 (2-amino-1-phenylbutan-1-ol)
2-amino-1-phenylbutan-1-ol structure
Product Name:2-amino-1-phenylbutan-1-ol
Numero CAS:5897-76-7
MF:C10H15NO
MW:165.232202768326
CID:367759
PubChem ID:22187
Update Time:2025-11-02
2-amino-1-phenylbutan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-(1-aminopropyl)-
- 2-amino-1-phenylbutan-1-ol
- Α-(Α-AMINOPROPYL)BENZYL ALCOHOL
- 1-Butanol,2-amino-1-phenyl
- 1-Phenyl-1-hydroxy-2-amino-n-butane
- 2-amino-1-hydroxy-1-phenyl-butan
- 2-Amino-1-phenyl-1-butanol
- 2-amino-1-phenyl-butan-1-ol
- 2-amino-1-phenylbutanol
- USAF CS-7
- S8TT5K3C8Y
- EN300-145308
- NSC 41764
- DTXSID40871918
- beta-Amino-alpha-phenylbutyl alcohol
- NSC-41764
- Benzenemethanol, alpha-(1-aminopropyl)-
- BENZYL ALCOHOL, alpha-(1-AMINOPROPYL)-
- 5897-76-7
- alpha-(alpha-Aminopropyl)benzyl alcohol
- UNII-S8TT5K3C8Y
- Benzenemethanol, .alpha.-(1-aminopropyl)-
- Benzyl alcohol, .alpha.-(1-aminopropyl)-
- SCHEMBL2838848
- NSC41764
- 2-AMINO-1-PHENYL-BUTANOL
- alpha-(1-Aminopropyl)benzenemethanol
- .alpha.-(.alpha.-Aminopropyl)benzyl alcohol
- FT-0748346
- 1-Butanol, 2-amino-1-phenyl-
-
- Inchi: 1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3
- Chiave InChI: UOZNVPFVNBRISY-UHFFFAOYSA-N
- Sorrisi: OC(C1C=CC=CC=1)C(CC)N
Proprietà calcolate
- Massa esatta: 165.11500
- Massa monoisotopica: 165.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 121
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 46.2A^2
Proprietà sperimentali
- Densità: 1.048±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 79.5 ºC
- Punto di ebollizione: 293.09°C (rough estimate)
- Punto di infiammabilità: 136.7ºC
- Indice di rifrazione: 1.4820 (estimate)
- Solubilità: Leggermente solubile (25 g/l) (25°C),
- PSA: 46.25000
- LogP: 2.15760
2-amino-1-phenylbutan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A636685-10mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636685-50mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A636685-100mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-145308-50mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95.0% | 50mg |
$179.0 | 2023-09-29 | |
| Enamine | EN300-145308-100mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95.0% | 100mg |
$268.0 | 2023-09-29 | |
| Enamine | EN300-145308-250mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95.0% | 250mg |
$383.0 | 2023-09-29 | |
| Enamine | EN300-145308-500mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95.0% | 500mg |
$601.0 | 2023-09-29 | |
| Enamine | EN300-145308-1000mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95.0% | 1000mg |
$770.0 | 2023-09-29 | |
| Enamine | EN300-145308-2500mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95.0% | 2500mg |
$1509.0 | 2023-09-29 | |
| Enamine | EN300-145308-5000mg |
2-amino-1-phenylbutan-1-ol |
5897-76-7 | 95.0% | 5000mg |
$2235.0 | 2023-09-29 |
2-amino-1-phenylbutan-1-ol Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
5897-76-7 (2-amino-1-phenylbutan-1-ol) Prodotti correlati
- 15028-16-7(2-Amino-2,3-dihydro-1H-inden-1-ol)
- 492-41-1(L-(-)-Ephedrine)
- 13575-72-9(2-Aminoindan-1-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti